molecular formula C12H18O5 B148319 Ethyl 3,4-O-isopropylideneshikimate CAS No. 136994-78-0

Ethyl 3,4-O-isopropylideneshikimate

Cat. No.: B148319
CAS No.: 136994-78-0
M. Wt: 242.27 g/mol
InChI Key: YDMLLAZCHMXIOO-BBBLOLIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl 3,4-O-isopropylideneshikimate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3,4-O-isopropylideneshikimate has several scientific research applications:

    Chemistry: Used as a reference standard or impurity in the synthesis and analysis of Oseltamivir.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.

    Industry: Utilized in the development and quality control of antiviral medications.

Mechanism of Action

The mechanism of action of Ethyl 3,4-O-isopropylideneshikimate involves its interaction with molecular targets and pathways. As an impurity of Oseltamivir, it may affect the drug’s antiviral activity by altering its pharmacokinetics and pharmacodynamics. The specific molecular targets and pathways involved depend on the context of its use and the biological systems studied .

Comparison with Similar Compounds

Ethyl 3,4-O-isopropylideneshikimate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and its role as an impurity in a widely used antiviral medication.

Properties

IUPAC Name

ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-4-15-11(14)7-5-8(13)10-9(6-7)16-12(2,3)17-10/h6,8-10,13H,4-5H2,1-3H3/t8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMLLAZCHMXIOO-BBBLOLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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